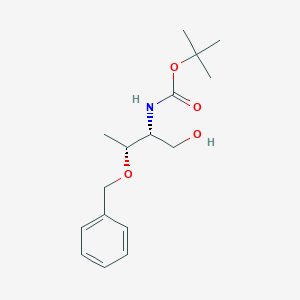

tert-Butyl ((2R,3R)-3-(benzyloxy)-1-hydroxybutan-2-yl)carbamate

Description

This compound is a chiral carbamate derivative featuring a benzyloxy group at the 3-position and a hydroxyl group at the 1-position of a butan-2-yl backbone. The tert-butyl carbamate group enhances stability and modulates solubility, making it a valuable intermediate in medicinal chemistry and protease inhibitor synthesis .

Properties

IUPAC Name |

tert-butyl N-[(2R,3R)-1-hydroxy-3-phenylmethoxybutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO4/c1-12(20-11-13-8-6-5-7-9-13)14(10-18)17-15(19)21-16(2,3)4/h5-9,12,14,18H,10-11H2,1-4H3,(H,17,19)/t12-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDBGDZAKNELGW-TZMCWYRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](CO)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301133938 | |

| Record name | 1,1-Dimethylethyl N-[(1R,2R)-1-(hydroxymethyl)-2-(phenylmethoxy)propyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301133938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133565-43-2 | |

| Record name | 1,1-Dimethylethyl N-[(1R,2R)-1-(hydroxymethyl)-2-(phenylmethoxy)propyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133565-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(1R,2R)-1-(hydroxymethyl)-2-(phenylmethoxy)propyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301133938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

tert-Butyl ((2R,3R)-3-(benzyloxy)-1-hydroxybutan-2-yl)carbamate is a chiral compound with significant potential in medicinal chemistry due to its unique structural features. This compound, with the molecular formula CHNO and a molecular weight of 295.37 g/mol, includes a tert-butyl group, a benzyloxy substituent, and a hydroxybutan-2-yl moiety. Its biological activity has garnered interest for various applications, particularly in the synthesis of pharmaceuticals and as an intermediate in organic reactions.

- IUPAC Name : this compound

- CAS Number : 133565-43-2

- Molecular Weight : 295.37 g/mol

- Purity : Typically around 95%-98% in commercial preparations.

Potential Biological Activities

- Cytotoxicity : Related compounds have demonstrated cytotoxic effects against human carcinoma cell lines. For example, (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate is noted for its cytotoxic activity linked to the natural product jaspine B, which has been isolated from sponges and shows promise in cancer treatment .

- Antimalarial Activity : Certain derivatives of similar structures have exhibited antimalarial properties. The presence of specific functional groups has been crucial for enhancing biological activity .

- Synthesis of Natural Products : The compound serves as an important intermediate in synthesizing various natural products, which may possess therapeutic properties .

Structure-Activity Relationship (SAR)

The unique structural components of this compound contribute significantly to its biological activity:

| Structural Feature | Functionality |

|---|---|

| Tert-butyl group | Enhances lipophilicity and stability |

| Benzyloxy group | Potential for interactions with biological targets |

| Hydroxybutan moiety | Contributes to hydrogen bonding and receptor binding |

Comparative Analysis with Analogous Compounds

To better understand the potential of this compound, we can compare it with structurally similar compounds:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| (S)-Benzyl (1-hydroxypropan-2-yl)carbamate | 66674-16-6 | 0.89 | Lacks tert-butyl group |

| (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate | 23680-31-1 | 0.87 | Different stereochemistry at chiral centers |

| (S)-benzyloxycarbonyl-L-alanine | 65806-90-8 | 0.87 | Simpler structure without hydroxybutan moiety |

This table highlights the uniqueness of this compound in terms of its complex structure and potential functionalities.

Case Studies and Research Findings

While direct case studies specifically on this compound are scarce, related research provides insight into its potential applications:

- Cytotoxic Activity Study : A study on jaspine B derivatives indicated that modifications like carbamate formation can enhance cytotoxicity against cancer cell lines .

- Synthetic Pathways : Research detailing synthetic routes emphasizes the importance of stereochemical control to yield biologically active compounds efficiently .

Scientific Research Applications

Synthetic Chemistry Applications

1. Intermediate in Organic Synthesis

tert-Butyl ((2R,3R)-3-(benzyloxy)-1-hydroxybutan-2-yl)carbamate serves as a versatile intermediate in the synthesis of various complex organic molecules. Its structure allows for the introduction of diverse functional groups through reactions such as:

- Nucleophilic Substitution : The carbamate moiety can be modified to introduce various nucleophiles, facilitating the synthesis of derivatives with enhanced biological activity.

- Amidation Reactions : The compound can be utilized in C–N bond formation, which is crucial for developing new pharmaceuticals .

Biological Activities

2. Antiviral Research

Recent studies indicate that compounds related to tert-butyl carbamates exhibit antiviral properties, particularly against HIV. The modification of the P1 position in protease inhibitors has shown enhanced potency against resistant variants of HIV-1, suggesting that similar structural motifs may enhance therapeutic efficacy .

3. Potential Therapeutic Uses

The compound's structural features make it a candidate for further development into therapeutics targeting various diseases. For instance:

- Anticancer Agents : Structural modifications could lead to derivatives with selective cytotoxicity against cancer cells.

- Neuroprotective Agents : Research into similar compounds has indicated potential neuroprotective effects, warranting further investigation into their mechanisms of action.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants

Compounds with identical functional groups but differing stereochemistry exhibit distinct physical and spectral properties:

Notes:

- Stereochemistry directly impacts melting points and crystallinity. For example, compound 34 (2S,3R) has a higher melting point (161–163°C) than 35 (2R,3S; 138–139°C), likely due to differences in crystal packing .

- ESI-MS data for both stereoisomers (34 and 35) align with calculated values (455.55 → 478.5 [M+Na]+), confirming structural integrity .

Substituent-Driven Variations

Modifications to the side chain or functional groups alter reactivity and physical properties:

Key Findings :

- Compound 36’s 4-methylpentanoyl group reduces melting point (88–91°C vs. 138–163°C for phenylpropanoyl analogs), likely due to increased molecular flexibility .

- Isobutylamino groups () enhance hydrogen-bonding capacity, which may influence biological target interactions .

Functional Group and Application Comparisons

Carbamates with Aromatic Modifications

Analysis :

- The methylphenyl derivative (C₁₉H₂₃NO₃) has a higher molar mass (313.39 g/mol) and hydrophobicity compared to the target compound, impacting solubility .

- Chloro-substituted analogs (e.g., C₁₅H₂₂ClNO₃) are prioritized in cysteine protease inhibitor research due to their electrophilic reactivity .

Implications :

- The biphenyl derivative’s safety profile () contrasts with chloro-substituted compounds, which may necessitate additional protective measures .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing tert-Butyl ((2R,3R)-3-(benzyloxy)-1-hydroxybutan-2-yl)carbamate in a laboratory setting?

- Methodological Answer : The compound can be synthesized via stereoselective coupling reactions, leveraging carbamate-protected intermediates. A typical approach involves:

- Using tert-butyl carbamate as a protecting group for amines to prevent undesired side reactions.

- Employing chiral catalysts or chiral auxiliaries to achieve the (2R,3R) configuration.

- Monitoring reaction progress via TLC or HPLC to ensure intermediate formation .

Q. How can researchers confirm the stereochemical configuration of this compound post-synthesis?

- Methodological Answer :

- 1H/13C NMR : Analyze coupling constants (e.g., vicinal protons) and NOE effects to infer spatial arrangements.

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable (as demonstrated for related carbamates) .

- Chiral HPLC : Compare retention times with racemic or enantiopure standards .

Q. What are the critical storage conditions to ensure the stability of this compound during experimental use?

- Methodological Answer :

- Store at 2–8°C in a tightly sealed, moisture-resistant container under inert gas (e.g., N2).

- Avoid prolonged exposure to light, heat (>25°C), or humidity to prevent hydrolysis of the carbamate group .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm molecular structure via 1H/13C chemical shifts and splitting patterns.

- Mass Spectrometry (MS) : Verify molecular weight (327.4 g/mol) and fragmentation patterns .

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carbamate) .

Advanced Questions

Q. How can researchers optimize reaction yields for this compound’s synthesis while maintaining stereochemical fidelity?

- Methodological Answer :

- Design of Experiments (DOE) : Systematically vary parameters (e.g., catalyst loading, solvent) to identify optimal conditions.

- Kinetic Resolution : Use enantioselective catalysts to favor the (2R,3R) configuration.

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .

Q. What experimental strategies address contradictory data between NMR and HPLC analyses when assessing purity?

- Methodological Answer :

- Cross-Validation : Perform 2D NMR (e.g., COSY, HSQC) to resolve ambiguous peaks.

- Spiking Experiments : Add a known pure standard to HPLC runs to identify co-eluting impurities.

- Alternative Techniques : Use X-ray crystallography or polarimetry to resolve discrepancies .

Q. What mechanistic insights can be gained from studying the thermal decomposition pathways of this compound?

- Methodological Answer :

- TGA/DSC : Analyze decomposition temperatures and enthalpy changes.

- GC-MS : Identify volatile byproducts (e.g., CO, NOx under combustion) to infer degradation mechanisms .

- Theoretical Calculations : Use DFT to model transition states and predict decomposition pathways .

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.

- Docking Studies : Predict interactions with enzymes or catalysts for asymmetric synthesis.

- Quantum Mechanics (QM) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.